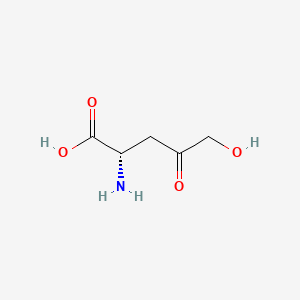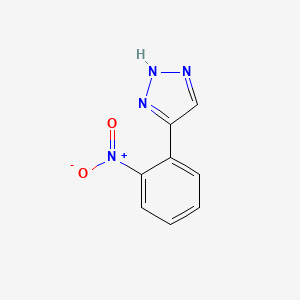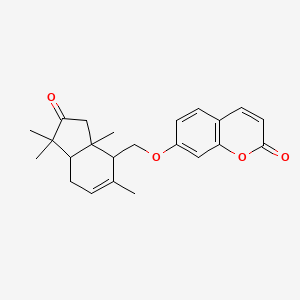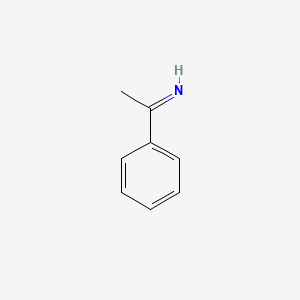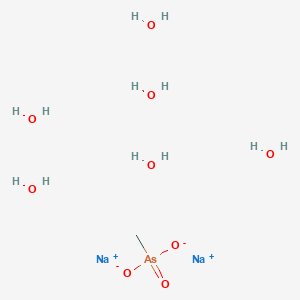
Arsonic acid, methyl-, disodium salt, hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsonic acid, methyl-, disodium salt, hexahydrate is an organoarsenic compound with the chemical formula CH₃AsO₃Na₂·6H₂O. It is a colorless, water-soluble solid that has been widely used as a herbicide and fungicide, particularly in the cultivation of cotton and rice .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, methyl-, disodium salt, hexahydrate typically involves the reaction of arsenous acid with methyl iodide in the presence of sodium hydroxide. . The reaction can be represented as follows: [ \text{As(OH)}_3 + \text{CH}_3\text{I} + \text{NaOH} \rightarrow \text{CH}_3\text{AsO(OH)}_2 + \text{NaI} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Arsonic acid, methyl-, disodium salt, hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to lower oxidation state arsenic compounds.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic pentoxide, while reduction can produce arsenous acid .
Applications De Recherche Scientifique
Arsonic acid, methyl-, disodium salt, hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for arsenic analysis.
Biology: Studied for its effects on cellular processes and its role in arsenic metabolism.
Medicine: Investigated for its potential therapeutic effects and toxicity.
Industry: Employed as a herbicide and fungicide in agriculture.
Mécanisme D'action
The mechanism of action of arsonic acid, methyl-, disodium salt, hexahydrate involves its interaction with cellular components. It can inhibit enzymes by binding to thiol groups, disrupt cellular redox balance, and induce oxidative stress. These effects are mediated through the formation of reactive arsenic species and their interaction with cellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylarsonic acid: The parent compound of arsonic acid, methyl-, disodium salt, hexahydrate.
Dimethylarsinic acid: Another organoarsenic compound with two methyl groups.
Arsenobetaine: A non-toxic organoarsenic compound found in seafood.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it effective as a herbicide and fungicide. Its water solubility and ability to form stable salts also contribute to its distinctiveness .
Propriétés
Numéro CAS |
5967-62-4 |
|---|---|
Formule moléculaire |
CH15AsNa2O9 |
Poids moléculaire |
292.03 g/mol |
Nom IUPAC |
disodium;methyl-dioxido-oxo-λ5-arsane;hexahydrate |
InChI |
InChI=1S/CH5AsO3.2Na.6H2O/c1-2(3,4)5;;;;;;;;/h1H3,(H2,3,4,5);;;6*1H2/q;2*+1;;;;;;/p-2 |
Clé InChI |
HPWNDUPOECNNLK-UHFFFAOYSA-L |
SMILES canonique |
C[As](=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)


![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
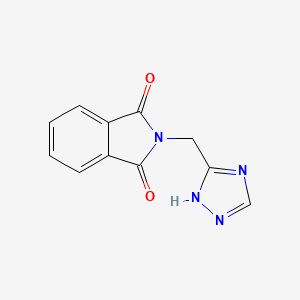
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
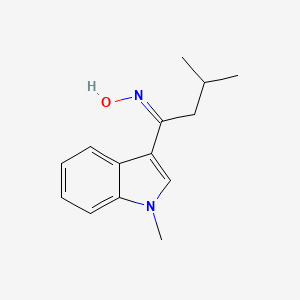
![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
